molecular formula C8H12O3 B15071849 (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Cat. No.: B15071849
M. Wt: 156.18 g/mol
InChI Key: WKCZDDXNJWASQB-ZCFIWIBFSA-N
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Description

(S)-4-Hydroxy-2-oxaspiro[44]nonan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro[44]nonane core with a hydroxy group and an oxaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-2-oxaspiro[4One common method involves the use of a [3+2] cycloaddition reaction between a nitrile imine and an arylidenethiohydantoin . This reaction proceeds under mild conditions and provides the spirocyclic product in good yields.

Industrial Production Methods

Industrial production of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxaspiro moiety can be reduced to form a diol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the oxaspiro moiety can interact with enzymes and receptors. These interactions can modulate the activity of proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is unique due to its specific combination of hydroxy and oxaspiro functionalities, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(4S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one

InChI

InChI=1S/C8H12O3/c9-6-7(10)11-5-8(6)3-1-2-4-8/h6,9H,1-5H2/t6-/m1/s1

InChI Key

WKCZDDXNJWASQB-ZCFIWIBFSA-N

Isomeric SMILES

C1CCC2(C1)COC(=O)[C@H]2O

Canonical SMILES

C1CCC2(C1)COC(=O)C2O

Origin of Product

United States

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